molecular formula C20H19BrN2O2 B2774233 2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 474629-00-0

2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2774233
CAS No.: 474629-00-0
M. Wt: 399.288
InChI Key: UQPVHQRBDSHXEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C20H19BrN2O2 and its molecular weight is 399.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-phenyl-3H-imidazo[1,2-a]pyridin-4-ium-2-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N2O2.BrH/c1-24-18-12-10-16(11-13-18)20(23)15-21-14-6-5-9-19(21)22(20)17-7-3-2-4-8-17;/h2-14,23H,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPVHQRBDSHXEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C[N+]3=CC=CC=C3N2C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide, with the CAS number 474629-00-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H19_{19}BrN2_{2}O2_{2}
Molecular Weight399.3 g/mol
CAS Number474629-00-0

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. In a study focusing on similar compounds, derivatives were evaluated for their antiproliferative activity against various cancer cell lines. The results showed that modifications in the substituents on the aromatic rings could enhance the anticancer activity significantly. For instance, certain derivatives demonstrated IC50_{50} values in low micromolar ranges against human cancer cells, suggesting a strong potential for therapeutic application in oncology .

Antimalarial Activity

Imidazo derivatives have been explored for their antimalarial properties as well. Research into related compounds revealed that certain structural modifications led to increased efficacy against Plasmodium falciparum, the causative agent of malaria. The findings suggest that the incorporation of specific functional groups can enhance biological activity while maintaining low cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from studies on similar imidazo derivatives include:

  • Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency.
  • Ring Modifications : Alterations in the imidazole or pyridine rings can lead to improved pharmacological profiles.

A detailed analysis of SAR can guide future synthesis efforts to develop more potent derivatives.

Case Study 1: Anticancer Evaluation

In a recent study evaluating various imidazo derivatives, one compound demonstrated an IC50_{50} value of 5 µM against breast cancer cell lines. This study utilized chick chorioallantoic membrane (CAM) assays to assess tumor growth inhibition. The results highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Testing

Another investigation focused on a series of thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs as this compound showed reduced survival rates of bacterial cultures when treated with these derivatives .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted imidazole and pyridine precursors. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature control : Reactions often require reflux conditions (e.g., in ethanol) to stabilize intermediates .
  • Catalyst use : Acid or base catalysts may accelerate ring closure in the imidazo[1,2-a]pyridine core .
  • Purification : Column chromatography or recrystallization is recommended to isolate the bromide salt with >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the compound’s structure?

  • 1H/13C NMR : The hydroxyl (-OH) and methoxy (-OCH₃) groups produce distinct peaks at δ 4.8–5.2 ppm (broad) and δ 3.7–3.9 ppm, respectively. Aromatic protons from phenyl rings appear between δ 7.0–8.5 ppm .
  • IR spectroscopy : Hydroxyl stretching (3200–3600 cm⁻¹) and C-N imidazole vibrations (1550–1650 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak ([M]⁺) and bromide counterion .

Q. What are the primary challenges in characterizing its solubility and stability?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol). Solubility can be enhanced via co-solvents or salt formation .
  • Stability : Hydrolysis of the imidazole ring under acidic/alkaline conditions may occur. Stability studies in buffered solutions (pH 4–9) at 25°C are recommended .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides precise bond lengths, angles, and intermolecular interactions. For example:

  • The dihedral angle between imidazole and pyridine rings determines π-π stacking efficiency .
  • Hydrogen bonding between the hydroxyl group and bromide ion influences crystal packing .
  • Thermal ellipsoid models (ORTEP) reveal anisotropic displacement, critical for understanding dynamic behavior .

Q. What experimental strategies address contradictory biological activity data in literature?

Discrepancies in reported antimicrobial or anticancer activities may arise from:

  • Assay conditions : Varying pH, temperature, or cell lines (e.g., HeLa vs. MCF-7) .
  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted precursors can skew results. Validate purity via HPLC before testing .
  • Mechanistic overlap : Use knockdown models (e.g., siRNA) to isolate target pathways (e.g., kinase inhibition vs. DNA intercalation) .

Q. How can computational modeling predict its interaction with biological targets?

  • Docking studies : Software like AutoDock Vina models binding to receptors (e.g., COX-2 or bacterial topoisomerases). Key interactions include:
    • Hydrophobic contacts with methoxyphenyl groups.
    • Hydrogen bonding between the hydroxyl group and active-site residues .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify conformational changes in target proteins .

Q. What methodologies optimize its selectivity in multi-target pharmacological studies?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with halogens) to reduce off-target effects .
  • Dose-response profiling : IC₅₀ values across targets (e.g., IC₅₀ for COX-2 vs. COX-1) quantify selectivity .
  • Metabolic studies : LC-MS/MS identifies metabolites that may interfere with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.